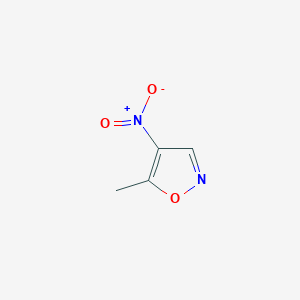

5-Méthyl-4-nitroisoxazole

Vue d'ensemble

Description

5-Methyl-4-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its nitro group at the fourth position and a methyl group at the fifth position. Isoxazoles, including 5-Methyl-4-nitroisoxazole, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Applications De Recherche Scientifique

5-Methyl-4-nitroisoxazole has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

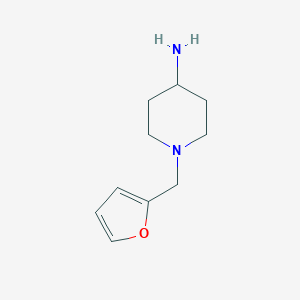

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of neuroprotective drugs targeting AMPA receptors.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

5-Methyl-4-nitroisoxazole has been found to be a promising allosteric modulator of AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

The compound interacts with AMPA receptors, affecting their function .

Biochemical Pathways

The compound’s interaction with AMPA receptors can affect various biochemical pathways. For instance, it can modulate the kainate-induced currents, a process that involves the flow of ions through the AMPA receptors . This modulation can have downstream effects on neuronal signaling and synaptic transmission .

Pharmacokinetics

The compound’s physicochemical, admet (absorption, distribution, metabolism, excretion, and toxicity), and pains (pan-assay interference compounds) properties have been predicted and confirmed that the ampa receptor modulators based on the bis(isoxazole) scaffold may serve as potential lead compounds for the development of neuroprotective drugs .

Result of Action

The compound has been found to potentiate the kainate-induced currents in a wide concentration range, with maximum potentiation of 77% at 10-10 M . This suggests that the compound can enhance the activity of AMPA receptors, potentially leading to increased synaptic transmission .

Action Environment

The efficacy and stability of 5-Methyl-4-nitroisoxazole can be influenced by various environmental factors. For instance, it was found that a slight increase in the yield of bis(isoxazole) was achieved when the temperature was increased in CH3CN or if THF was used as a solvent . .

Méthodes De Préparation

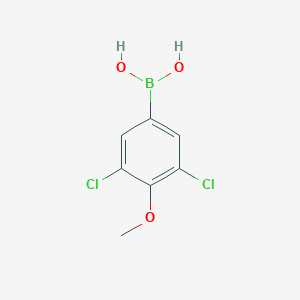

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a well-established method for constructing isoxazole rings. The nitrile oxide can be generated in situ from the corresponding nitroalkane using a base such as triethylamine and an oxidizing agent like tetranitromethane .

Industrial Production Methods: Industrial production of 5-Methyl-4-nitroisoxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-4-nitroisoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions with electrophilic alkenes.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Cycloaddition: Electrophilic alkenes, tetranitromethane, triethylamine.

Major Products:

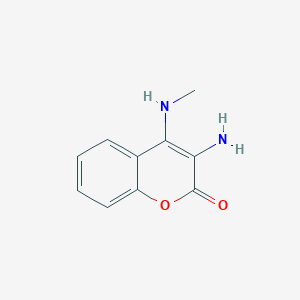

Reduction: 5-Methyl-4-aminoisoxazole.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Cycloaddition: Bis(isoxazole) derivatives.

Comparaison Avec Des Composés Similaires

4-Nitroisoxazole: Lacks the methyl group at the fifth position.

5-Methylisoxazole: Lacks the nitro group at the fourth position.

4,5-Dimethylisoxazole: Contains an additional methyl group at the fourth position.

Uniqueness: 5-Methyl-4-nitroisoxazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and unique synthetic applications .

Propriétés

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVORXIBNGBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510834 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-06-1 | |

| Record name | 5-Methyl-4-nitroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety concerns associated with using 5-Methyl-4-nitroisoxazole in chemical synthesis?

A1: 5-Methyl-4-nitroisoxazole presents significant safety concerns due to its hazardous properties. It exhibits high energy content (4200 J/g) [], making its synthesis and handling potentially dangerous. This risk has driven the development of alternative synthetic routes for compounds like the GSK3β inhibitor AZD8926, aiming to circumvent the use of 5-Methyl-4-nitroisoxazole and improve process safety [].

Q2: How does 5-Methyl-4-nitroisoxazole behave under flash vacuum thermolysis (FVT)?

A2: Research suggests that 5-Methyl-4-nitroisoxazole undergoes isomerization to form a furoxan intermediate during FVT []. This furoxan then rearranges to form 2H-Azirine, which further decomposes to yield 1-Cyano-1-Nitroacetone. This proposed mechanism is supported by kinetic measurements and theoretical calculations of stabilization energy at the transition state [].

Q3: Can 5-Methyl-4-nitroisoxazole be used in asymmetric synthesis?

A3: Yes, 5-Methyl-4-nitroisoxazole has been successfully employed in a chiral-at-metal asymmetric catalyzed vinylogous Michael addition reaction []. When reacted with α,β-unsaturated 2-acyl imidazoles in the presence of a chiral rhodium(iii) catalyst, it yields chiral adducts with high enantioselectivity (up to 97% ee) []. This demonstrates the potential of 5-Methyl-4-nitroisoxazole as a building block in the synthesis of enantioenriched compounds.

Q4: What are the alternative synthetic routes developed to avoid using 5-Methyl-4-nitroisoxazole?

A4: One alternative route to synthesize compounds previously relying on 5-Methyl-4-nitroisoxazole involves a novel, scalable process utilizing a heterocyclic Ziegler coupling []. This process utilizes the readily available 2-chloro-5-fluoropyrimidine and avoids the hazardous formation and reduction of 5-Methyl-4-nitroisoxazole, leading to a safer and more efficient synthesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

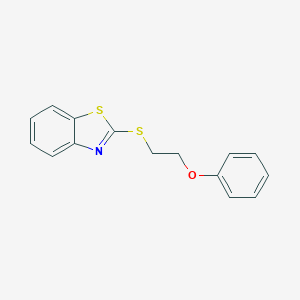

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)